1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanone is an organic compound with the chemical formula C9H10O3. It is a colorless crystalline solid with a melting point of 89-92°C and a boiling point of 363-366°C . This compound is known for its hydroxyl and hydroxymethyl functional groups attached to the phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanone can be synthesized through several methods. One common approach involves the reaction of 2-hydroxyacetophenone with formaldehyde under basic conditions to introduce the hydroxymethyl group at the para position . The reaction typically proceeds as follows:
- Dissolve 2-hydroxyacetophenone in a suitable solvent such as ethanol.
- Add formaldehyde and a base such as sodium hydroxide to the solution.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: 1-[2-Hydroxy-4-(carboxymethyl)phenyl]ethanone.
Reduction: 1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanol.
Substitution: 1-[2-Hydroxy-4-(alkoxymethyl)phenyl]ethanone.
Wissenschaftliche Forschungsanwendungen
1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells, potentially affecting cellular functions and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanone can be compared with other similar compounds, such as:
2-Hydroxyacetophenone: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
4-Hydroxyacetophenone: Has the hydroxyl group at the para position but lacks the hydroxymethyl group, limiting its reactivity.
2-Hydroxy-4-methoxyacetophenone: Contains a methoxy group instead of a hydroxymethyl group, altering its chemical properties and reactivity.
The presence of both hydroxyl and hydroxymethyl groups in this compound makes it unique and more versatile for various applications.
Eigenschaften
Molekularformel |
C9H10O3 |
---|---|
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
1-[2-hydroxy-4-(hydroxymethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H10O3/c1-6(11)8-3-2-7(5-10)4-9(8)12/h2-4,10,12H,5H2,1H3 |
InChI-Schlüssel |
CEKCNQSWPNISHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.